Diphenyl (1,2,3-trihydroxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 . It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . This compound features a phosphonate group attached to a 1,2,3-trihydroxypropyl moiety, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1,2,3-trihydroxypropyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with glycidol under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of phosphonate synthesis can be applied. Industrial production often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (1,2,3-trihydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diphenyl (1,2,3-trihydroxypropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl (1,2,3-trihydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1,2,3-trihydroxypropyl moiety.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
Phenylphosphonic acid: A simpler phosphonate compound with only one phenyl group.
Uniqueness
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is unique due to its combination of a phosphonate group with a 1,2,3-trihydroxypropyl moiety. This structure provides it with distinct reactivity and versatility in chemical synthesis .
Biological Activity
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is an organophosphorus compound that has garnered interest due to its potential biological activities. Characterized by a phosphonate group attached to a trihydroxypropyl moiety, this compound exhibits a molecular weight of approximately 304.29 g/mol and appears as a white to off-white solid. It is soluble in organic solvents but less so in water, which may influence its biological interactions and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for the formation of stable carbon-phosphorus bonds, which are significant for its biological interactions. The compound's stability under various conditions makes it suitable for diverse applications, including potential therapeutic uses.
Biological Activity
Research indicates that this compound possesses several biological activities that may be relevant for pharmaceutical applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. However, comprehensive studies are required to elucidate the specific mechanisms through which it exerts these effects.
- Enzyme Interactions : The ability of this compound to form complexes with various biological molecules suggests potential interactions that could influence enzyme activity or receptor binding. Understanding these interactions is crucial for assessing its safety and efficacy in drug development.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key properties and activities of selected phosphonates.
Compound Name | Structure | Biological Activity | Molecular Weight |
---|---|---|---|
This compound | Structure | Antimicrobial; Enzyme inhibitor potential | 304.29 g/mol |
Methylphosphonate | - | Antiviral; Cytotoxic | 125.07 g/mol |
Phenylphosphonate | - | Antimicrobial; Anticancer | 197.19 g/mol |
Case Studies
Several studies have explored the biological activity of diphenyl phosphonates and related compounds:
- Inhibition of Proteases : Research has shown that certain phosphonates can inhibit proteases such as granzyme A and trypsin. For example, specific derivatives have been identified as potent inhibitors with varying selectivity against different proteases .
- Cytotoxicity Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies involving phosphonated derivatives demonstrated significant cytotoxicity against breast cancer cells while exhibiting lower toxicity towards normal cells .
Properties
Molecular Formula |
C15H17O6P |
---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2 |
InChI Key |
KIZVECBERHNAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.